N-((1-benzylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide
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Overview
Description
N-((1-benzylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, which is further connected to a phenylethanesulfonamide moiety
Mechanism of Action
Target of Action
The primary target of N-((1-benzylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By targeting this enzyme, the compound can influence the concentration of acetylcholine in the synaptic cleft, thereby affecting neuronal signaling.
Mode of Action
Based on its structural similarity to other benzylpiperidine derivatives, it is likely that it interacts with its target enzyme, acetylcholinesterase, and inhibits its activity . This inhibition could result in an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the catalytic hydrogenation of pyridine derivatives or by the reduction of piperidone compounds.
Benzylation: The piperidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Sulfonamide Formation: The final step involves the reaction of the benzylpiperidine derivative with phenylethanesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-((1-benzylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any ketone or aldehyde functionalities present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or sulfonamide moieties, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, amines, sodium hydride, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
N-((1-benzylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and pain management.
Pharmacology: It is used in research to understand its interaction with various biological targets, including receptors and enzymes.
Biochemistry: The compound is utilized in studies investigating its biochemical pathways and mechanisms of action.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzylpiperidin-4-yl)acetohydrazide: A compound with a similar piperidine structure but different functional groups.
4-Benzylpiperidine: A simpler derivative with a benzyl group attached to the piperidine ring.
N-(2-(1-benzylpiperidin-4-yl)ethyl)-5-chloropicolinamide: A compound with a similar piperidine core but different substituents.
Uniqueness
N-((1-benzylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide moiety, in particular, may contribute to its potential therapeutic effects and interactions with biological targets.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c24-26(25,16-13-19-7-3-1-4-8-19)22-17-20-11-14-23(15-12-20)18-21-9-5-2-6-10-21/h1-10,20,22H,11-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWMHPWULAMTBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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